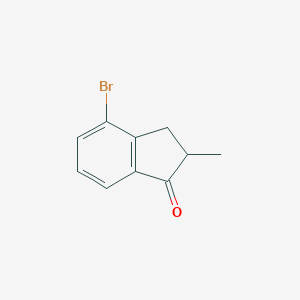

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

4-bromo-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMJTIYXKJRVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441437 | |

| Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174702-59-1 | |

| Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methyl-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a halogenated derivative of 2-methyl-1-indanone. The core structure consists of a benzene ring fused to a five-membered cyclopentanone ring, with a bromine atom substituted on the aromatic ring at position 4 and a methyl group at the 2-position of the indanone scaffold.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 4-Bromo-1-indanone[1] | 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one[2] |

| Molecular Formula | C₁₀H₉BrO | C₉H₇BrO | C₁₀H₉BrO |

| Molecular Weight | ~225.08 g/mol [3] | ~211.06 g/mol | ~225.08 g/mol [2] |

| Appearance | Likely a crystalline solid | Orange-brown crystalline powder | Not specified |

| Melting Point | Not available | 95-99 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| CAS Number | 174702-59-1[3] | 15115-60-3 | 90772-52-4[2] |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol specifically for this compound is not currently available. However, based on established organic chemistry principles and published syntheses of similar compounds, two primary synthetic routes can be proposed.

Proposed Synthetic Pathway 1: α-Methylation of 4-Bromo-1-indanone

This approach involves the introduction of a methyl group at the α-position to the carbonyl group of 4-bromo-1-indanone.

Experimental Protocol (Hypothetical):

-

Enolate Formation: To a solution of 4-bromo-1-indanone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at a low temperature (-78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would be added dropwise to generate the corresponding enolate.

-

Methylation: A methylating agent, such as methyl iodide, would then be added to the reaction mixture. The reaction would be allowed to slowly warm to room temperature and stirred until completion, monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.

Proposed Synthetic Pathway 2: Bromination of 2-Methyl-1-indanone

This alternative pathway involves the regioselective bromination of 2-methyl-1-indanone. The synthesis of 2-methyl-1-indanone itself is well-documented[4][5].

Experimental Protocol (Hypothetical):

-

Bromination: 2-Methyl-1-indanone would be dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or elemental bromine with a Lewis acid catalyst, would be added portion-wise. The reaction mixture would be stirred at room temperature or heated as necessary, with the progress monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture would be poured into water and extracted with an organic solvent. The organic layer would be washed successively with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by water and brine. After drying over anhydrous sodium sulfate and concentration, the crude product would be purified by column chromatography.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, predictions can be made based on the analysis of related compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (doublet and triplet in the range of 7.0-7.8 ppm), a multiplet for the CH group at the 2-position, two diastereotopic protons for the CH₂ group at the 3-position appearing as multiplets, and a doublet for the methyl group at the 2-position. |

| ¹³C NMR | Carbonyl carbon signal (~195-205 ppm), aromatic carbon signals (120-150 ppm), signals for the aliphatic carbons of the five-membered ring (25-50 ppm), and a signal for the methyl carbon (~15-25 ppm). |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone (around 1700-1720 cm⁻¹), C-H stretching vibrations for aromatic and aliphatic protons, and C-Br stretching in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |

Potential Applications in Drug Discovery

The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of indanone have shown a wide range of pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial effects[6].

Kinase Inhibition

Many kinase inhibitors feature planar heterocyclic ring systems capable of forming hydrogen bonds with the kinase hinge region. The indanone core, with its potential for functionalization, could serve as a scaffold for the development of novel kinase inhibitors[7]. The bromo- and methyl-substituents on this compound could be further modified to optimize binding to the ATP-binding pocket of target kinases.

Neurological Disorders

The indanone moiety is a key component of Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease[6]. The structural rigidity and potential for diverse functionalization make bromo-methyl indanone derivatives interesting candidates for the development of new therapeutic agents targeting neurological disorders. The bromine atom can serve as a handle for introducing other functionalities through cross-coupling reactions to explore structure-activity relationships.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for medicinal chemistry and drug discovery. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis and potential applications based on the chemistry of closely related analogs. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in the development of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | C10H9BrO | CID 5101815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-methyl-1-indanone | C10H9BrO | CID 10537152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-1-indanone 99 17496-14-9 [sigmaaldrich.com]

- 5. 2-METHYL-1-INDANONE | 17496-14-9 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 174702-59-1). Due to the limited availability of public experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on structural analysis and comparison with closely related compounds. Additionally, it provides detailed, plausible experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data Summary

While exact experimental values are not publicly available, the following tables summarize the expected quantitative data for this compound based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.6 (d) | Doublet | 1H | Ar-H |

| ~7.4 (d) | Doublet | 1H | Ar-H |

| ~7.2 (t) | Triplet | 1H | Ar-H |

| ~3.4 (dd) | Doublet of doublets | 1H | CH₂ (diastereotopic) |

| ~2.8 (m) | Multiplet | 1H | CH |

| ~2.7 (dd) | Doublet of doublets | 1H | CH₂ (diastereotopic) |

| ~1.3 (d) | Doublet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type |

| ~205 | C=O (Ketone) |

| ~154 | Ar-C (quaternary) |

| ~138 | Ar-C (quaternary) |

| ~135 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-C-Br (quaternary) |

| ~45 | CH |

| ~35 | CH₂ |

| ~15 | CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2970-2850 | Aliphatic C-H Stretch |

| ~1715 | C=O Stretch (Ketone) |

| ~1600, ~1470 | Aromatic C=C Stretch |

| ~1050 | C-Br Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Proposed Fragment |

| 224/226 | [M]⁺ (Molecular ion) |

| 209/211 | [M - CH₃]⁺ |

| 196/198 | [M - CO]⁺ |

| 145 | [M - Br]⁺ |

| 117 | [M - Br - CO]⁺ |

Experimental Protocols

The following sections detail plausible experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 3-(2-bromophenyl)propanoic acid.

Step 1: Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-one

This step involves an intramolecular Friedel-Crafts acylation.

-

Acid Chloride Formation: To a solution of 3-(2-bromophenyl)propanoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-3 hours or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in dry DCM and cool the solution to 0 °C in an ice bath. Add aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-Bromo-2,3-dihydro-1H-inden-1-one.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Methylation of 4-Bromo-2,3-dihydro-1H-inden-1-one

This step introduces the methyl group at the α-position to the carbonyl group.

-

Enolate Formation: Dissolve the purified 4-Bromo-2,3-dihydro-1H-inden-1-one (1 equivalent) in dry tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Methylation: Add methyl iodide (CH₃I) (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-400.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

An In-Depth Technical Guide to 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

CAS Number: 174702-59-1

This technical guide provides a comprehensive overview of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a halogenated derivative of the indanone scaffold. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering available data on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a solid organic compound.[1] While detailed, peer-reviewed physicochemical data is limited, information from various chemical suppliers provides a foundational understanding of its properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 174702-59-1 | [2][3] |

| Molecular Formula | C₁₀H₉BrO | [2][4] |

| Molecular Weight | 225.09 g/mol | [4] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [3] |

| Purity | >98.0% (GC) | [3] |

Synthesis and Reactivity

The indanone scaffold, and specifically its halogenated derivatives, are recognized as valuable intermediates in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[5][6] The bromine substituent on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups.[5]

General Experimental Protocol for Regioselective Indanone Synthesis

While a specific protocol for the title compound is unavailable, a general method for the regioselective synthesis of substituted indanones using polyphosphoric acid (PPA) has been reported and can be adapted. This method involves the reaction of an appropriate arene with an α,β-unsaturated carboxylic acid.[1][7]

Materials:

-

Substituted arene (e.g., a brominated toluene derivative)

-

α,β-Unsaturated carboxylic acid (e.g., crotonic acid)

-

Polyphosphoric acid (PPA) with a specific P₂O₅ content

Procedure:

-

The substituted arene and α,β-unsaturated carboxylic acid are mixed in PPA.

-

The reaction mixture is heated to a specified temperature (e.g., 100 °C) for a set duration.

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched, typically by pouring it onto ice.

-

The product is extracted with an organic solvent.

-

The organic extracts are combined, washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified using a suitable technique, such as column chromatography.

The regioselectivity of this reaction can be influenced by the P₂O₅ content of the PPA.[1]

Below is a conceptual workflow for the synthesis of a substituted indanone, which could be theoretically applied to the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of substituted indanones.

Potential Applications in Drug Discovery and Medicinal Chemistry

The indanone core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[8] Indanone derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[9][10][11]

While no specific biological activities have been reported for this compound itself, its structure suggests its potential as a building block for the synthesis of novel therapeutic agents. The presence of the bromine atom allows for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.

The general workflow for utilizing a building block like this compound in a drug discovery context is illustrated below.

Caption: General workflow for drug discovery using a building block.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant. It is advisable to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the supplier's SDS.

Conclusion

This compound (CAS 174702-59-1) is a chemical intermediate with potential for use in organic synthesis and medicinal chemistry. While specific, detailed experimental and biological data in peer-reviewed literature is currently scarce, its structural features suggest its utility as a building block for the creation of more complex molecules. Further research is needed to fully elucidate its reactivity, and biological properties, and to develop specific applications. Researchers interested in this compound should rely on general synthetic methodologies for substituted indanones as a starting point for their investigations.

References

- 1. d-nb.info [d-nb.info]

- 2. 4-Bromo-2-methyl-1-indanone | C10H9BrO | CID 10537152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-methyl-1-indanone | 174702-59-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Characteristics of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a compound of interest in synthetic organic chemistry and drug discovery. This document synthesizes available data to facilitate its use in research and development.

Chemical Identity and Structure

This compound, also known as 4-bromo-2-methyl-1-indanone, is a halogenated derivative of 2-methyl-1-indanone. Its chemical structure consists of a fused bicyclic system comprising a benzene ring and a five-membered ring containing a ketone and a methyl group, with a bromine atom substituted on the aromatic ring.

Molecular Formula: C₁₀H₉BrO[1]

Synonyms: 4-bromo-2-methyl-1-indanone[2][3]

Physicochemical Properties

A summary of the key physical and computed properties of this compound is presented in the table below. It is important to note that there is some discrepancy in the reported literature values for melting and boiling points, which may be due to differences in experimental conditions or the presence of isomers.

| Property | Value | Source |

| Molecular Weight | 225.08 g/mol | [2] |

| Physical State | White or Colorless to Light yellow powder to lump to clear liquid | [3] |

| Melting Point | 303 °C (literature) | [4] |

| Boiling Point | 134 °C at 2 mmHg (literature) | [4] |

| Purity | >98.0% (GC) | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton at the 2-position, and the diastereotopic methylene protons at the 3-position, along with a doublet for the methyl group.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the aromatic carbons (some of which will be split due to the bromine substituent), and the aliphatic carbons of the five-membered ring.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1700-1740 cm⁻¹. Other bands corresponding to aromatic C-H and C-C stretching, as well as C-Br stretching, would also be present.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of CO, Br, and methyl radicals.

Experimental Protocols

The following are general, standard methodologies for the determination of the key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature at which the substance first begins to melt (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point) are recorded. A narrow melting range is indicative of a pure compound.[5][6][7]

Boiling Point Determination (Micro Method)

For small quantities of liquid, the boiling point can be determined using a micro-method.

Methodology:

-

A few drops of the liquid are placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is heated gently in a heating block or Thiele tube.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9][10][11][12]

Solubility Assessment

The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction and purification systems.

Methodology:

-

A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

A visual inspection is made to determine if the compound has dissolved completely, partially, or not at all.

-

This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.[13][14][15][16]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a synthesized organic compound like this compound.

This guide serves as a foundational resource for professionals working with this compound. Further experimental verification of the physical and spectroscopic properties is recommended for any critical applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Bromo-2-methyl-1-indanone | C10H9BrO | CID 10537152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-methyl-1-indanone | 174702-59-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. medpharma12.com [medpharma12.com]

- 6. byjus.com [byjus.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Determination of Boiling point of organic compounds - Pharmacy Infoline [pharmacyinfoline.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. chem.ws [chem.ws]

- 16. saltise.ca [saltise.ca]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in medicinal chemistry and drug development. This document outlines two core synthetic strategies, detailing the necessary starting materials, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Core Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal routes:

-

Route 1: Synthesis of 4-Bromo-1-indanone followed by α-Methylation. This widely-used approach involves the initial construction of the 4-bromo-1-indanone core, which is subsequently methylated at the alpha position to the carbonyl group.

-

Route 2: Cyclization of a Pre-methylated Precursor. This alternative strategy involves the synthesis of a propanoic acid derivative that already contains the required methyl group, followed by an intramolecular cyclization to form the target indanone.

Route 1: α-Methylation of 4-Bromo-1-indanone

This synthetic pathway is a reliable and well-documented method for accessing the target molecule. It begins with the synthesis of 4-bromo-1-indanone, a key intermediate, which is then subjected to methylation.

Step 1: Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-one

The foundational step in this route is the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid. This reaction proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution to yield the cyclized product.

Starting Materials for 4-Bromo-2,3-dihydro-1H-inden-1-one:

| Starting Material | Reagents | Solvents |

| 3-(2-bromophenyl)propanoic acid | Thionyl chloride (SOCl₂) | 1,2-dichloroethane |

| Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) |

Experimental Protocol: Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-one [1]

-

Acid Chloride Formation: A solution of 3-(2-bromophenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane is treated with thionyl chloride (2.5 eq). The mixture is refluxed for 24 hours to ensure complete conversion to the corresponding acid chloride. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure.

-

Intramolecular Friedel-Crafts Acylation: The crude acid chloride is dissolved in dichloromethane and added dropwise to a stirred suspension of anhydrous aluminum chloride (1.65 eq) in dichloromethane. The reaction temperature is maintained below 27°C during the addition.

-

Reaction Completion and Work-up: The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with saturated brine and saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-Bromo-2,3-dihydro-1H-inden-1-one as an off-white solid.

Quantitative Data for Synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-one:

| Reactant | Molar Ratio | Yield | Purity |

| 3-(2-bromophenyl)propanoic acid | 1.0 | 86% | >98% |

| Thionyl chloride | 2.5 | - | - |

| Aluminum chloride | 1.65 | - | - |

Step 2: α-Methylation of 4-Bromo-2,3-dihydro-1H-inden-1-one

The second step involves the selective methylation of the enolizable α-position of the 4-bromo-1-indanone intermediate. This is typically achieved by forming an enolate with a strong base, followed by quenching with a methylating agent.

Starting Materials for α-Methylation:

| Starting Material | Reagents | Solvents |

| 4-Bromo-2,3-dihydro-1H-inden-1-one | Sodium hydride (NaH) or Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) or Diethyl ether |

| Methyl iodide (CH₃I) |

Experimental Protocol: α-Methylation of 4-Bromo-2,3-dihydro-1H-inden-1-one

-

Enolate Formation: To a solution of 4-Bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, sodium hydride (1.1 eq) is added portion-wise. The mixture is stirred at this temperature for 1 hour to allow for the formation of the sodium enolate.

-

Methylation: Methyl iodide (1.2 eq) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data for α-Methylation:

| Reactant | Molar Ratio | Expected Yield |

| 4-Bromo-2,3-dihydro-1H-inden-1-one | 1.0 | 70-85% |

| Sodium hydride | 1.1 | - |

| Methyl iodide | 1.2 | - |

Reaction Pathway for Route 1

Caption: Synthetic pathway for Route 1.

Route 2: Cyclization of 3-(2-bromophenyl)-2-methylpropanoic acid

This alternative route introduces the methyl group at an earlier stage, avoiding the separate methylation step on the indanone core. The key intermediate is 3-(2-bromophenyl)-2-methylpropanoic acid, which is then cyclized.

Step 1: Synthesis of 3-(2-bromophenyl)-2-methylpropanoic acid

The synthesis of this key precursor can be achieved through several methods, with a common approach involving the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.

Starting Materials for 3-(2-bromophenyl)-2-methylpropanoic acid:

| Starting Material | Reagents | Solvents |

| 2-Bromobenzyl bromide | Diethyl methylmalonate | Ethanol |

| Sodium ethoxide (NaOEt) | ||

| Sodium hydroxide (NaOH) | Water/Ethanol | |

| Hydrochloric acid (HCl) |

Experimental Protocol: Synthesis of 3-(2-bromophenyl)-2-methylpropanoic acid

-

Malonic Ester Alkylation: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl methylmalonate (1.0 eq) is added, followed by the dropwise addition of 2-bromobenzyl bromide (1.0 eq). The mixture is refluxed for 4-6 hours.

-

Hydrolysis and Decarboxylation: After cooling, a solution of sodium hydroxide in water is added, and the mixture is refluxed for an additional 4 hours to hydrolyze the ester groups. The ethanol is then removed by distillation. The aqueous residue is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of the crude dicarboxylic acid, which decarboxylates upon heating.

-

Purification: The crude 3-(2-bromophenyl)-2-methylpropanoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data for Synthesis of 3-(2-bromophenyl)-2-methylpropanoic acid:

| Reactant | Molar Ratio | Expected Yield |

| 2-Bromobenzyl bromide | 1.0 | 65-75% |

| Diethyl methylmalonate | 1.0 | - |

| Sodium ethoxide | 1.1 | - |

Step 2: Intramolecular Friedel-Crafts Acylation

Similar to Route 1, the final step involves the cyclization of the carboxylic acid via its acid chloride derivative.

Starting Materials for Cyclization:

| Starting Material | Reagents | Solvents |

| 3-(2-bromophenyl)-2-methylpropanoic acid | Thionyl chloride (SOCl₂) | Dichloromethane (CH₂Cl₂) |

| Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) |

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The protocol is analogous to Step 1 of Route 1, with 3-(2-bromophenyl)-2-methylpropanoic acid as the starting material.

Quantitative Data for Cyclization:

| Reactant | Molar Ratio | Expected Yield |

| 3-(2-bromophenyl)-2-methylpropanoic acid | 1.0 | 80-90% |

| Thionyl chloride | 2.5 | - |

| Aluminum chloride | 1.65 | - |

Reaction Pathway for Route 2

Caption: Synthetic pathway for Route 2.

Summary and Comparison of Routes

| Feature | Route 1: α-Methylation | Route 2: Pre-methylated Precursor |

| Overall Steps | 2 (from 3-(2-bromophenyl)propanoic acid) | 2 (from 2-bromobenzyl bromide) |

| Key Intermediates | 4-Bromo-1-indanone | 3-(2-bromophenyl)-2-methylpropanoic acid |

| Advantages | Utilizes a well-established and high-yielding synthesis for the indanone core. | Avoids potential issues with poly-methylation or other side reactions during the α-methylation step. |

| Disadvantages | The α-methylation step may require careful control to avoid di-methylation. | The synthesis of the substituted propanoic acid precursor can be lower yielding and more complex. |

Both synthetic routes offer viable pathways to this compound. The choice of route may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Route 1 is often preferred due to the commercial availability and straightforward synthesis of the 4-bromo-1-indanone intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Reactivity of the Indanone Scaffold

The indanone scaffold, a bicyclic molecule consisting of a benzene ring fused to a cyclopentanone ring, is a privileged structure in medicinal chemistry and organic synthesis.[1][2] Its rigid framework and versatile reactivity make it a cornerstone for the development of a wide array of biologically active compounds and functional materials.[3][4] Notably, indanone derivatives are central to drugs like Donepezil, used for Alzheimer's disease, and Rasagiline, for Parkinson's disease, highlighting the scaffold's therapeutic significance.[3][5] This guide provides a detailed exploration of the chemical reactivity of the indanone core, focusing on its key reaction sites: the carbonyl group, the α-methylene protons, and the aromatic ring.

Core Chemical Reactivity

The reactivity of the indanone scaffold is primarily governed by three distinct regions: the electrophilic carbonyl carbon, the acidic α-protons, and the nucleophilic aromatic ring. Understanding the interplay of these sites is crucial for designing synthetic routes to novel derivatives.

References

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Bromine in the Reactivity of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the bromine substituent in directing the reactivity of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. While specific literature on this exact molecule is limited, its chemical behavior can be confidently inferred from its close structural analog, 4-bromo-1-indanone, and the well-established principles of aryl halide chemistry. The bromine atom serves as a versatile functional handle, primarily enabling a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the synthesis of complex molecular architectures, making the bromo-indanone scaffold a valuable building block in medicinal chemistry and materials science. This document details the key reactions, provides generalized experimental protocols, and summarizes relevant quantitative data to support further research and development.

Introduction to the 4-Bromo-indanone Scaffold

The indanone core is a privileged structure in drug discovery, appearing in a range of biologically active compounds. The introduction of a bromine atom onto the aromatic ring, as in this compound, significantly enhances its synthetic utility. The bromine atom, a halogen, imparts specific electronic properties to the aromatic ring and, most importantly, serves as an excellent leaving group in a variety of transition metal-catalyzed reactions. This allows for the late-stage functionalization of the indanone core, a critical strategy in the generation of compound libraries for structure-activity relationship (SAR) studies.[1] The insights into its reactivity are crucial for its application in the development of therapeutics, particularly in oncology and for neurological disorders.[1]

The Pivotal Role of the Bromine Atom in Modulating Reactivity

The reactivity of the bromine atom in this compound is dictated by its position on the aromatic ring. As an aryl bromide, the C-Br bond is the primary site of reactivity for a range of powerful synthetic transformations.

-

Electronic Effects: The bromine atom is an electronegative substituent that deactivates the aromatic ring towards electrophilic substitution through its inductive effect. However, it also possesses lone pairs of electrons that can be donated to the ring via resonance, making it an ortho-, para- director for any potential electrophilic attack.

-

Leaving Group Ability: The most significant role of the bromine atom is its ability to act as a leaving group in palladium-catalyzed cross-coupling reactions. The C-Br bond is sufficiently reactive to undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1] The reactivity order for aryl halides in these reactions is generally I > Br > Cl.[2]

Palladium-Catalyzed Cross-Coupling Reactions: The Core of Reactivity

The bromine atom on the indanone scaffold is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability in forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester.[3] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Logical Flow of the Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)2 (0.2) | NaOH | H2O/Toluene | 30 | >95 | [4] |

| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd (0.2) | NaOH | H2O/Toluene | 30 | >95 | [4] |

| 3 | 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) (0.045) | K3PO4 | Toluene/H2O | 70 | ~60 (after 6h) | [5] |

| 4 | Bromobenzene | Phenylboronic acid | Pd-poly(AA) (0.045) | K3PO4 | Toluene/H2O | 70 | ~80 (after 6h) | [5] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the 4-bromo-indanone derivative (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., XPhos), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv) is prepared in a reaction vessel.[6] A suitable solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.[7] The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, yielding arylalkynes.[2] This reaction is of great importance for the synthesis of conjugated systems found in advanced materials and biologically active molecules. It typically requires a palladium catalyst and a copper(I) co-catalyst.[8]

Logical Flow of the Sonogashira Coupling Catalytic Cycle

References

- 1. nbinno.com [nbinno.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

Methodological & Application

Synthesis Protocol for 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry and drug development. The presence of the bromine atom at the 4-position of the indanone core provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The methyl group at the 2-position can influence the conformational properties and metabolic stability of potential drug candidates. This application note outlines a detailed protocol for the synthesis of this compound, focusing on a reliable two-step approach involving the preparation of a key intermediate followed by an intramolecular Friedel-Crafts acylation.

The synthetic strategy hinges on the initial preparation of 3-(2-bromophenyl)-2-methylpropanoic acid, which is then cyclized to afford the target this compound. This approach ensures the regioselective placement of the bromine atom at the desired 4-position. The protocols provided are based on established chemical transformations and have been compiled to provide a clear and reproducible guide for laboratory synthesis.

Experimental Protocols

Scheme 1: Overall Synthesis

A two-step synthesis is employed, starting from commercially available 2-bromophenylacetic acid and proceeding through a methylated intermediate to the final product.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 3-(2-Bromophenyl)-2-methylpropanoic acid

This procedure details the α-methylation of 2-bromophenylacetic acid.

Materials:

-

2-Bromophenylacetic acid

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromophenylacetic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (2.2 eq) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-(2-bromophenyl)-2-methylpropanoic acid.

Step 2: Synthesis of this compound

This protocol describes the intramolecular Friedel-Crafts acylation of the carboxylic acid intermediate to form the final indanone product.[1]

Materials:

-

3-(2-Bromophenyl)-2-methylpropanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(2-bromophenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (2.5 eq) to the solution at 0 °C.

-

Allow the mixture to warm to room temperature and then reflux for 2 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

-

In a separate flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.65 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C.

-

Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | 2-Bromophenylacetic acid | 3-(2-Bromophenyl)-2-methylpropanoic acid | LDA, Methyl iodide | THF | ~85-95 | >95 |

| 2 | 3-(2-Bromophenyl)-2-methylpropanoic acid | This compound | Thionyl chloride, Aluminum chloride | DCM | ~80-90 | >98 |

Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.

Visualization

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-2-methyl-1-indanone with various arylboronic acids. This reaction is a highly efficient method for the synthesis of 4-aryl-2-methyl-1-indanones, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals. The protocol outlines a ligand-free catalytic system, reaction conditions, work-up, and purification procedures. Additionally, a summary of reaction yields with different arylboronic acids is presented, along with diagrams illustrating the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This reaction is widely utilized in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2] The synthesis of 4-aryl-substituted 2-methyl-1-indanones is of particular interest as these scaffolds are present in various biologically active molecules. This application note details a robust and efficient ligand-free palladium-catalyzed protocol for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone.

Data Presentation

The following table summarizes the reaction conditions and isolated yields for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone with a variety of substituted aryl- and heteroarylboronic acids. The presented data is based on a highly efficient ligand-free palladium-catalyzed procedure.[3]

Table 1: Suzuki Coupling of 4-Bromo-2-methyl-1-indanone with Various Boronic Acids [3]

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Time (h) | Product | Isolated Yield (%) |

| 1 | Phenylboronic acid | 0.005 | 1 | 4-Phenyl-2-methyl-1-indanone | 97 |

| 2 | 4-Methylphenylboronic acid | 0.005 | 1 | 4-(4-Methylphenyl)-2-methyl-1-indanone | 95 |

| 3 | 4-Methoxyphenylboronic acid | 0.005 | 1 | 4-(4-Methoxyphenyl)-2-methyl-1-indanone | 96 |

| 4 | 4-tert-Butylphenylboronic acid | 0.005 | 1 | 4-(4-tert-Butylphenyl)-2-methyl-1-indanone | 92 |

| 5 | 4-Cyanophenylboronic acid | 0.005 | 1 | 4-(4-Cyanophenyl)-2-methyl-1-indanone | 88 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 0.005 | 1 | 4-(4-(Trifluoromethyl)phenyl)-2-methyl-1-indanone | 84 |

| 7 | 3-Nitrophenylboronic acid | 0.01 | 1 | 4-(3-Nitrophenyl)-2-methyl-1-indanone | 80 |

| 8 | 2-Naphthylboronic acid | 1 | 1 | 2-Methyl-4-(naphthalen-2-yl)-1-indanone | 85 |

| 9 | 3-Pyridinylboronic acid | 1 | 1 | 2-Methyl-4-(pyridin-3-yl)-1-indanone | 73 |

| 10 | 4-Pyridinylboronic acid | 1 | 1 | 2-Methyl-4-(pyridin-4-yl)-1-indanone | 84 |

| 11 | 2-Thienylboronic acid | 5 | 1 | 2-Methyl-4-(thiophen-2-yl)-1-indanone | 68 |

| 12 | 2-Furylboronic acid | 0.01 | 0.5 | 4-(Furan-2-yl)-2-methyl-1-indanone | 90 |

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone with an arylboronic acid.

Materials

-

4-Bromo-2-methyl-1-indanone

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.005 - 5 mol%, see Table 1)

-

Tetrabutylammonium bromide (TBAB)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Poly(ethylene glycol) 400 (PEG-400)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask or reaction tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser (if refluxing for extended periods, though many reactions are complete in 1 hour)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-Bromo-2-methyl-1-indanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), tetrabutylammonium bromide (TBAB), and palladium(II) acetate (as specified in Table 1).

-

Solvent Addition: Add poly(ethylene glycol) 400 (PEG-400) to the flask.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.[3] The reaction can be monitored by thin-layer chromatography (TLC) to determine completion. Most reactions are complete within one hour.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-2-methyl-1-indanone product.

-

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of 4-Bromo-2-methyl-1-indanone.

References

Application Notes and Protocols for 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic placement of the bromine atom and the methyl group on the indanone scaffold allows for diverse chemical modifications, making it a valuable precursor for developing novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Introduction

This compound is a key intermediate in medicinal chemistry. The bromo-substituent at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino moieties.[1] The indanone core itself is a privileged scaffold found in numerous biologically active compounds. This document outlines protocols for two of the most powerful and widely used cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, using this compound as the starting material.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of complex organic molecules with potential therapeutic value. Two key areas of application are:

-

Kinase Inhibitors: The indanone scaffold can be functionalized to interact with the ATP-binding pocket of various kinases, which are crucial targets in cancer therapy.[2] The bromine atom allows for the introduction of substituents that can enhance binding affinity and selectivity.

-

LPA1 Receptor Antagonists: Lysophosphatidic acid (LPA) receptor 1 (LPA1) is a G protein-coupled receptor implicated in fibrotic diseases such as idiopathic pulmonary fibrosis.[3] Aryl-substituted indanone derivatives are being explored as potent and selective LPA1 antagonists.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for the synthesis of biaryl structures, which are common motifs in pharmaceutical agents.

Reaction Scheme:

Materials:

| Reagent | Molar Equiv. |

| This compound | 1.0 |

| Arylboronic Acid | 1.2 |

| Pd(OAc)2 | 0.005 |

| Ligand (e.g., SPhos, XPhos) | 0.01 |

| Base (e.g., K2CO3, Cs2CO3) | 2.0 |

| Solvent (e.g., Toluene/H2O, Dioxane/H2O) | - |

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)2, 0.5 mol%), the ligand (e.g., SPhos, 1.0 mol%), and the base (e.g., K2CO3, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-methyl-2,3-dihydro-1H-inden-1-one.

Expected Yields: 70-95% (highly dependent on the specific substrates and reaction conditions).

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many drug molecules.[4][5]

Reaction Scheme:

Materials:

| Reagent | Molar Equiv. |

| This compound | 1.0 |

| Amine | 1.2 |

| Pd Catalyst (e.g., Pd2(dba)3) | 0.01-0.02 |

| Ligand (e.g., BINAP, Xantphos) | 0.02-0.04 |

| Base (e.g., NaOtBu, K3PO4) | 1.4 |

| Solvent (e.g., Toluene, Dioxane) | - |

Procedure:

-

In a glovebox, charge a dry Schlenk tube with the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

-

Add this compound (1.0 eq) and the amine (1.2 eq).

-

Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired 4-amino-2-methyl-2,3-dihydro-1H-inden-1-one derivative.

Expected Yields: 60-90% (highly dependent on the specific amine and reaction conditions).

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)2 (1) | SPhos (2) | K2CO3 | Toluene/H2O | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (2) | - | Na2CO3 | Dioxane/H2O | 90 | 16 | 85 |

| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl2 (3) | - | Cs2CO3 | DMF | 110 | 8 | 78 |

Table 2: Representative Buchwald-Hartwig Amination Reactions with this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd2(dba)3 (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 88 |

| 2 | Aniline | Pd(OAc)2 (2) | Xantphos (4) | K3PO4 | Dioxane | 110 | 24 | 75 |

| 3 | Benzylamine | Pd2(dba)3 (1) | RuPhos (2) | LiHMDS | THF | 80 | 12 | 91 |

Visualizations

References

Application Notes and Protocols for 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one in kinase inhibitor development is limited in publicly available literature. The following application notes and protocols are based on the established utility of the broader class of substituted indanones and arylidene indanones as scaffolds for kinase inhibitors. The provided information serves as a guide for the potential application of the title compound and its derivatives.

Application Notes

The indanone scaffold is a privileged structure in medicinal chemistry, recognized for its synthetic tractability and its presence in numerous biologically active compounds. This compound offers a versatile starting point for the development of novel kinase inhibitors. The strategic placement of the bromine atom at the 4-position provides a key handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse aryl, heteroaryl, and amino moieties to explore the chemical space and optimize inhibitor potency and selectivity.

The 2-methyl group can influence the conformational rigidity of the indanone ring and its interactions within the kinase active site. The core structure of 2,3-dihydro-1H-inden-1-one is relatively planar, a feature often found in kinase inhibitors that target the ATP-binding pocket by mimicking the adenine region of ATP.

Derivatives of the related arylidene indanone scaffold have shown promise as allosteric inhibitors of Akt (also known as Protein Kinase B), a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] This suggests that inhibitors derived from this compound could potentially target this and other critical cancer-related signaling pathways.

Key Potential Advantages of the this compound Scaffold:

-

Synthetic Versatility: The bromine atom allows for facile derivatization through established cross-coupling methodologies.

-

Structural Rigidity: The bicyclic indanone core provides a rigid framework, which can lead to higher binding affinity and selectivity.

-

Drug-like Properties: The scaffold possesses favorable physicochemical properties for drug development.

Potential Kinase Targets and Signaling Pathways

Based on the activity of related indanone derivatives, potential kinase targets for inhibitors derived from this compound could include:

-

Akt (Protein Kinase B): A serine/threonine kinase central to cell survival, proliferation, and metabolism.[1][2]

-

HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase overexpressed in several cancers, particularly breast cancer.

-

PIM1 Kinase: A serine/threonine kinase involved in cell cycle progression and apoptosis.

The inhibition of these kinases can modulate critical signaling pathways implicated in cancer progression.

Data Presentation

The following table summarizes the inhibitory activity of representative arylidene indanone derivatives against Akt kinase, demonstrating the potential of this scaffold.

| Compound ID | Structure | Target Kinase | IC50 (µM) | Cell Line | Reference |

| FXY-1 | 2-arylidene-4, 7-dimethyl indan-1-one | Akt (allosteric) | ~3-fold less potent than FCX-146 | Lung Cancer Models | [1] |

| FCX-146 | Optimized FXY-1 derivative | Akt (allosteric) | Potent (specific value not provided) | HL-60 | [1] |

| ARQ-092 | Allosteric Akt inhibitor | Akt | ~1.88 | MCF10A-WT | [3] |

| MK2206 | Allosteric Akt inhibitor | Akt | (data available) | MCF10A-WT | [3] |

Experimental Protocols

Synthesis of Arylidene Indanone Derivatives via Aldol Condensation

This protocol describes a general method for the synthesis of arylidene indanone derivatives from this compound and a substituted benzaldehyde.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 1M

-

Distilled water

-

Magnetic stirrer and heating plate

-

Round-bottom flask

-

Condenser

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

-

Add a catalytic amount of a base (e.g., 10% aqueous KOH or NaOH solution) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the mixture with 1M HCl until a precipitate forms.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold water to remove any remaining impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified arylidene indanone derivative.

-

Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Synthesis of 4-Aryl-2-methyl-2,3-dihydro-1H-inden-1-one via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 4-aryl derivatives from this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2 equivalents)

-

Solvent (e.g., Dioxane/water mixture, 4:1)

-

Magnetic stirrer and heating plate

-

Schlenk flask or sealed tube

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture (Dioxane/water) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-methyl-2,3-dihydro-1H-inden-1-one.

-

Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Purified target kinase (e.g., Akt1)

-

Kinase substrate peptide

-

ATP

-

Synthesized inhibitor compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.

-

Kinase Reaction:

-

In a 384-well plate, add the serially diluted inhibitor or DMSO (vehicle control).

-

Add the target kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at 30 °C for 1 hour.

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

Visualizations

References

- 1. FCX-146, a potent allosteric inhibitor of Akt kinase in cancer cells: Lead optimization of the second-generation arylidene indanone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-methyl-1-indanone, a versatile building block in medicinal chemistry and materials science. The indanone scaffold is a privileged structure found in numerous biologically active compounds, and the ability to functionalize the C4 position through cross-coupling reactions opens avenues for the synthesis of diverse molecular architectures.[1]

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] For 4-Bromo-2-methyl-1-indanone, these reactions allow for the introduction of a wide array of substituents at the aromatic ring, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The most common and versatile of these reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Data Presentation: Reaction Conditions and Yields

The following table summarizes quantitative data for the palladium-catalyzed cross-coupling reactions of 4-Bromo-2-methyl-1-indanone and related bromo-aryl substrates. This data is compiled from literature sources and provides a comparative overview of reaction conditions and expected yields.

| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Suzuki | Aryl/heteroaryl boronic acids | Pd(OAc)₂ (0.005) | None | K₂CO₃ | PEG400/TBAB | 110 | 1 | up to 98 | [3] |

| Heck (Generalized) | Alkene | Pd(OAc)₂ (1-5) | PPh₃ or P(o-tol)₃ (2-10) | Et₃N or K₂CO₃ | DMF or MeCN | 80-120 | 12-24 | Variable | [4][5] |

| Sonogashira (Generalized) | Terminal Alkyne | PdCl₂(PPh₃)₂ (1-5) | CuI (2-10) | Et₃N or i-Pr₂NH | Toluene or THF | rt - 80 | 6-20 | Variable | [1][6][7] |

| Buchwald-Hartwig (Generalized) | Amine | Pd₂(dba)₃ (1-2) | XPhos or BINAP (2-4) | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 12-24 | Variable | [8][9] |

Experimental Protocols

Note: The following protocols are provided as a guide. Optimization of reaction conditions may be necessary for specific substrates and scales. Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

Suzuki-Miyaura Coupling: Arylation of 4-Bromo-2-methyl-1-indanone

This protocol is based on a highly efficient ligand-free method.[3]

Materials:

-

4-Bromo-2-methyl-1-indanone

-

Aryl/heteroaryl boronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Tetrabutylammonium bromide (TBAB)

-

Polyethylene glycol 400 (PEG400)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-